![molecular formula C24H18N4O B1664852 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
Overview
Description
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is an organic compound belonging to the class of phenylpyrazoles. It consists of a quinoline moiety linked to a phenylpyrazole skeleton through a phenoxy bridge.
Preparation Methods
The synthesis of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Coupling with pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the phenoxy bridge: The resulting compound is then reacted with a quinoline derivative through an etherification reaction to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cancer Treatment
The compound has shown promise in preclinical studies as a therapeutic agent against cancers associated with c-KIT mutations. Research indicates that it can inhibit the activity of c-KIT, which plays a significant role in tumorigenesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Signal Transduction Modulation
Studies have demonstrated that 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline affects intracellular signaling pathways by influencing cyclic nucleotide levels. Specifically, it may regulate phosphodiesterase activity, which is vital for maintaining cellular homeostasis .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties. Its structural components allow it to disrupt bacterial cell membranes, leading to cell death. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on c-KIT inhibition | Evaluate the efficacy of the compound against GIST | Demonstrated significant reduction in tumor growth in animal models with c-KIT mutations. |
Antimicrobial effects | Assess the antibacterial properties | Showed effective inhibition of bacterial growth in vitro, suggesting potential for new antibiotic development. |
Phosphodiesterase modulation | Investigate cellular signaling impacts | Indicated modulation of cAMP levels, affecting cell proliferation and survival pathways. |
Mechanism of Action
The mechanism of action of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides like cAMP and cGMP. This modulation of signaling pathways can result in various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline include:
4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline: This compound also contains a quinoline moiety linked to a pyrazole ring but lacks the phenoxy bridge.
2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline: This derivative has a methyl group on the pyrazole ring, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a quinoline backbone substituted with a phenoxy group linked to a pyridine and pyrazole moiety. This unique structure may contribute to its diverse biological activities.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of compounds similar to This compound against various cancer cell lines. For instance, compounds containing pyrazole derivatives have shown significant activity against human cancer cell lines such as MV4-11, K562, and MCF-7.
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MV4-11 | 5.0 | Induction of apoptosis via caspase activation |
Compound B | K562 | 7.2 | Inhibition of DNA synthesis |
Compound C | MCF-7 | 6.5 | Modulation of cell cycle regulators |
Note: Values are indicative and sourced from various studies on pyrazole derivatives .
The mechanisms underlying the biological activity of This compound involve several pathways:
- Apoptosis Induction : Many pyrazole derivatives have been shown to activate apoptotic pathways, including the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases .
- Cell Cycle Regulation : These compounds can affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Antimicrobial Activity
Beyond anticancer properties, this compound also exhibits antimicrobial activity. Pyrazole derivatives have been reported to possess significant efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Escherichia coli | 10 µg/mL |
Compound E | Staphylococcus aureus | 5 µg/mL |
Compound F | Candida albicans | 15 µg/mL |
Note: MIC values are derived from comparative studies on antimicrobial activity of pyrazole derivatives .
Case Studies
A notable case study explored the effects of a closely related compound on inflammatory pathways. The study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
2-[[4-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-4-23-18(3-1)5-8-20(27-23)16-29-21-9-6-19(7-10-21)24-22(15-26-28-24)17-11-13-25-14-12-17/h1-15H,16H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJZGHUCOFGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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